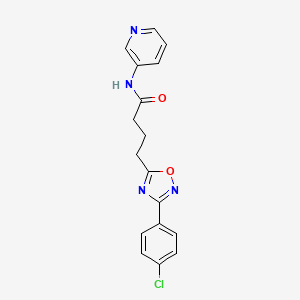
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also inhibits the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide has minimal toxicity to normal cells and tissues. It has been shown to induce cell death in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide in lab experiments is its broad-spectrum activity against cancer, fungi, and bacteria. It also has low toxicity to normal cells and tissues. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide research. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to optimize its structure and investigate its activity against other types of cancer, fungi, and bacteria. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is a promising compound that has potential applications in medicine and biotechnology. Its broad-spectrum activity against cancer, fungi, and bacteria, as well as its low toxicity to normal cells and tissues, make it a valuable compound for scientific research. Further studies are needed to optimize its use in various applications and understand its mechanism of action.
合成法
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide can be achieved using various methods. One of the commonly used methods involves the reaction of 4-chlorobenzoic acid hydrazide with pyridine-3-carboxaldehyde in the presence of acetic anhydride and triethylamine to form 3-(4-chlorophenyl)-1-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with butanoyl chloride to form the final product.
科学的研究の応用
The potential applications of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide in scientific research are vast. This compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-8-6-12(7-9-13)17-21-16(24-22-17)5-1-4-15(23)20-14-3-2-10-19-11-14/h2-3,6-11H,1,4-5H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQXWJDMJXKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

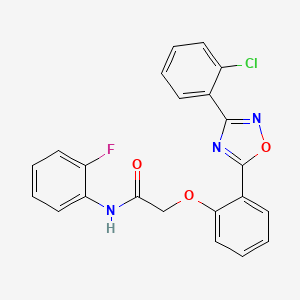
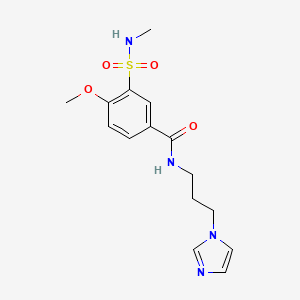
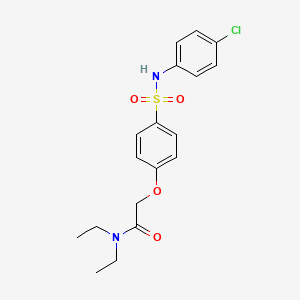
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)



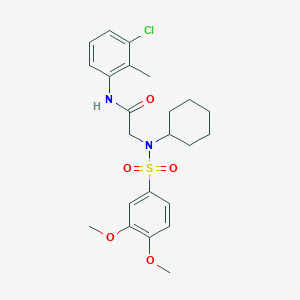
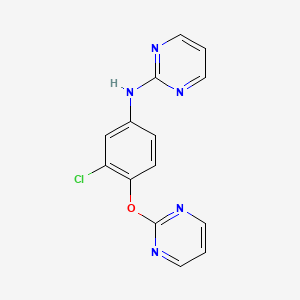
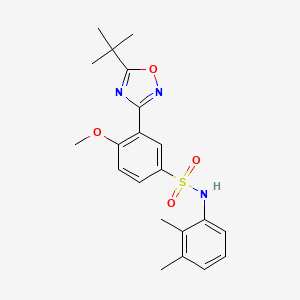
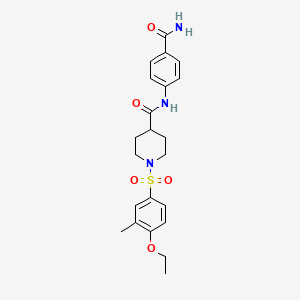
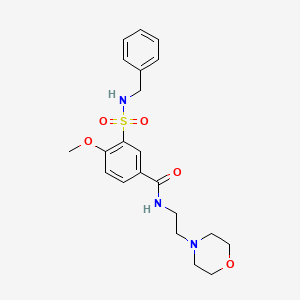
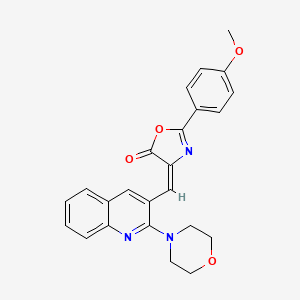
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)